molecular formula C7H12O3 B2524983 3-(Oxolan-3-yl)propanoic acid CAS No. 320601-71-6

3-(Oxolan-3-yl)propanoic acid

Cat. No. B2524983
M. Wt: 144.17
InChI Key: BDSWHYOGIBXFJX-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yl)propanoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various propanoic acid derivatives, which are structurally related to 3-(Oxolan-3-yl)propanoic acid. These derivatives are often found in biologically active molecules and pharmaceuticals, indicating the potential significance of the compound .

Synthesis Analysis

The synthesis of propanoic acid derivatives can be complex, involving the use of catalysis to activate unreactive C(sp3)-H bonds. For instance, the oxidative heteroarylation of unactivated C(sp3)-H bonds with azole C(sp2)-H bonds has been achieved using copper or nickel catalysis. This method provides a rapid pathway to β-azolyl propanoic acid derivatives, which are structurally similar to 3-(Oxolan-3-yl)propanoic acid .

Molecular Structure Analysis

The molecular structure of propanoic acid derivatives can be studied using various spectroscopic methods. For example, vibrational spectroscopy, including both ab initio and density functional theory (DFT) analysis, has been used to investigate the structure of a complex propanoic acid derivative. This approach allows for the calculation of molecular structure, vibrational frequencies, and infrared intensities, which can be compared with experimental data to validate the theoretical models .

Chemical Reactions Analysis

Propanoic acid derivatives can undergo a variety of chemical reactions. The papers provided do not detail specific reactions for 3-(Oxolan-3-yl)propanoic acid, but they do mention the synthesis of novel propanoates from precursors like 2-aminophenols and dimethyl-2-oxoglutarate. These reactions are typically carried out under mild conditions and can lead to compounds with biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of propanoic acid derivatives can be characterized using techniques such as capillary zone electrophoresis (CZE). This method has been used for the quantitative determination of neurotoxic nonprotein amino acids in seeds, which are structurally related to propanoic acid derivatives. The CZE method allows for the separation of compounds and the establishment of their concentration ranges, providing insight into their physical properties .

Scientific Research Applications

Quality Control in Pharmaceutical Development

3-(Oxolan-3-yl)propanoic acid derivatives, specifically quinoline-based propanoic acids, are being investigated for their potential in antimicrobial drug development due to their molecular similarity to fluoroquinolone antibiotics. Analytical methods, such as 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), are essential for quality control of these promising active pharmaceutical ingredients. This ensures the purity and efficacy of the compounds, which is critical for their potential use in treating microbial resistance (Zubkov et al., 2016).

Advancements in Synthetic Chemistry

In the realm of synthetic chemistry, 3-(Oxolan-3-yl)propanoic acid derivatives play a pivotal role. For instance, iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles has been developed to efficiently synthesize 3,3-bis(indol-3yl)propanoic acids and their esters. This process demonstrates high regioselectivity and is significant for the synthesis of biologically and pharmaceutically relevant compounds (Kutubi & Kitamura, 2011).

Bio-based Chemical Synthesis

The shift towards sustainable and eco-friendly chemical synthesis has seen the use of 3-(Oxolan-3-yl)propanoic acid derivatives. For example, chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, derived from biobased levoglucosenone, are valuable precursors in chemical syntheses. A safer and more sustainable chemo-enzymatic synthetic pathway has been developed for these compounds, showcasing the potential of these derivatives in green chemistry (Peru et al., 2016).

Innovative Approaches in Synthetic Methods

The continuous exploration and improvement of synthetic methods involving 3-(Oxolan-3-yl)propanoic acid derivatives are noteworthy. For instance, the development of an improved synthesis for 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid offers a practical and convenient process, enhancing the efficiency and yield of the synthesis process (Deng Yong, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(oxolan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSWHYOGIBXFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxolan-3-yl)propanoic acid

CAS RN

320601-71-6
Record name 3-(oxolan-3-yl)propanoic acid
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Synthesis routes and methods I

Procedure details

A solution of (2E)-3-(3-furanyl)-2-propenoic acid (4.75 g, 34.4 mmol) and 10% palladium on carbon (0.366 g, 3.44 mmol) in ethyl acetate (100 ml) was hydrogentated at atmospheric pressure and room temperature for 72 hours. Hydrogen uptake ˜1.4 L (expected 2.4 L). The catalyst was filtered through Celite and concentrated in vacuo to give a brown oil. Analysis by 1H-NMR showed that the some material still contained the furan ring. Hydrogenation was continued under the same conditions with fresh catalyst for a further 24 hours with additional hydrogen uptake of 400 ml. The catalyst was filtered through Celite and the filtrate concentrated in vacuo to afford the title compound as a colourless oil (4.73 g).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
0.366 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of trans-3-furanacrylic acid (10 g, 72.4 mmol) in industrial methylated spirits (50 mL) was added 10% palladium on carbon (1.0 g) at room temperature. The reaction vessel was charged with hydrogen gas to a pressure of 345 kPa and stirred at room temperature for 16 hours. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound as a colourless oil.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirits
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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